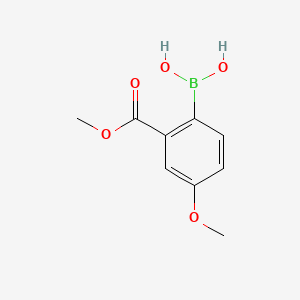
2-Methoxycarbonyl-4-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxycarbonylphenylboronic acid can be used as a reagent in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds. It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Molecular Structure Analysis
The structure of a similar compound, 2-(Methoxycarbonyl)phenylboronic acid, involves two crystallographically independent conformers, A and B, in a 1:2 ratio; molecules of conformer A are located on a crystallographic mirror plane .
Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 2-Formyl-4-methoxyphenylboronic acid, is 180.059387 Da .
Applications De Recherche Scientifique
Supramolecular Assembly Design and Synthesis
2-Methoxycarbonyl-4-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) explored the assembly of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine, showcasing the formation of O–H⋯N hydrogen bonds and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in the crystal structure of 4-methoxyphenylboronic acid. This highlights its role in facilitating specific molecular interactions and structural formations in chemical engineering and material science applications (Pedireddi & Seethalekshmi, 2004).
Hybrid Nanomaterials Characterization
Monteiro et al. (2015) reported the immobilization of (S)-BINOL, derivatized with carboxylic acid, onto diamine-functionalized multiwalled carbon nanotubes via a covalent linkage involving 4-methoxyphenylboronic acid. This method demonstrates the chemical's utility in the development of hybrid nanomaterials, offering insights into its potential for enhancing material properties and functionalities in nanotechnology and material science fields (Monteiro et al., 2015).
Palladium-catalyzed Methoxycarbonylation
Cao et al. (2020) explored the methoxycarbonylation of arylboronic acid, including 2-methoxycarbonyl-4-methoxyphenylboronic acid, in the presence of copper(I) thiophene-2-carboxylate (CuTC). This research showcases the versatility of 2-methoxycarbonyl-4-methoxyphenylboronic acid in organic synthesis, particularly in the esterification of pharmaceutical drugs, demonstrating its broad utility in synthetic chemistry (Cao et al., 2020).
Fluorescence Quenching Mechanism Study
The study of fluorescence quenching mechanisms in boronic acid derivatives, including 2-methoxycarbonyl-4-methoxyphenylboronic acid derivatives, has been investigated by Geethanjali, Nagaraja, and Melavanki (2015). This research contributes to the understanding of fluorescence properties in boronic acid derivatives, providing valuable insights for applications in sensing, imaging, and analytical chemistry (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety And Hazards
Orientations Futures
4-Methoxycarbonylphenylboronic acid can be used in several reactions such as the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and One-pot ipso-nitration of arylboronic acids . These reactions have potential applications in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(4-methoxy-2-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMXKRTNMWVHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681861 |
Source


|
| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
1256355-40-4 |
Source


|
| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


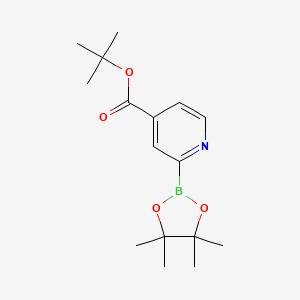


![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)


![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
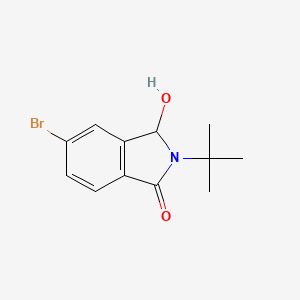
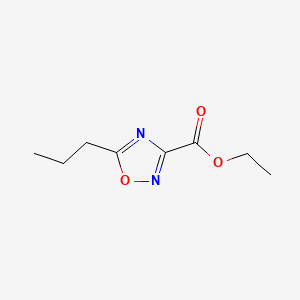
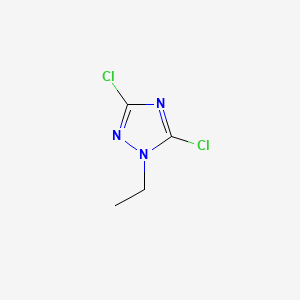
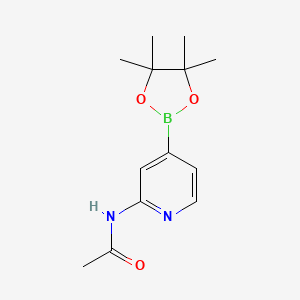
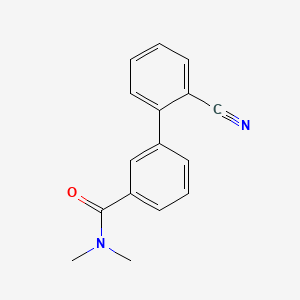
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)